4-(6-Bromopyridin-2-yl)benzaldehyde
Overview
Description
“4-(6-Bromopyridin-2-yl)benzaldehyde” is a chemical compound with the CAS Number: 588727-65-5. Its molecular formula is C12H8BrNO and it has a molecular weight of 262.11 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The InChI code for “4-(6-Bromopyridin-2-yl)benzaldehyde” is 1S/C12H8BrNO/c13-12-3-1-2-11(14-12)10-6-4-9(8-15)5-7-10/h1-8H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“4-(6-Bromopyridin-2-yl)benzaldehyde” is a solid substance under normal conditions . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Chemical Synthesis and Derivative Formation
4-(6-Bromopyridin-2-yl)benzaldehyde is utilized in various chemical synthesis processes. For instance, Proost and Wibaut (1940) demonstrated its use in the Grignard reaction to form pyridylmagnesium bromide, which reacts with acetophenone, benzophenone, or ethyl benzoate to produce various carbinols (Proost & Wibaut, 1940). Additionally, benzaldehyde [4-(4-bromophenyl)thiazol-2-yl]hydrazones were prepared by Ramadan (2010) using 2,4′-dibromoacetophenone, demonstrating the compound's role in synthesizing biologically active hydrazones (Ramadan, 2010).
Photolabile Protecting Group
In 2003, Lu et al. reported the use of 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) as a photoremovable protecting group for aldehydes and ketones under simulated physiological conditions, showing the compound's utility in photochemistry (Lu et al., 2003).
Antibacterial Properties
Research by Chantrapromma et al. (2015) focused on synthesizing 4-bromobenzohydrazide derivatives for evaluating their antibacterial activity. This illustrates the potential biomedical applications of derivatives of 4-(6-Bromopyridin-2-yl)benzaldehyde in antimicrobial studies (Chantrapromma et al., 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
properties
IUPAC Name |
4-(6-bromopyridin-2-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-12-3-1-2-11(14-12)10-6-4-9(8-15)5-7-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZYUWKHZMRZRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454385 | |
Record name | 4-(6-bromopyridin-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Bromopyridin-2-yl)benzaldehyde | |
CAS RN |
588727-65-5 | |
Record name | 4-(6-bromopyridin-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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